Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-10-14-8-5-11(6-9-14)13(16)18-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKWXROPNXQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC(CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine-4-Carboxylate Ethyl Ester
A primary route involves the alkylation of ethyl piperidine-4-carboxylate with ethyl 3-bromopropionate. This method leverages the nucleophilic nitrogen of piperidine to displace bromide, forming the N-(3-ethoxy-3-oxopropyl) substituent. In US5489689A , analogous alkylations utilize mesylates (methanesulfonyl-activated intermediates) to enhance reactivity. For example, reacting piperidine derivatives with (where ) under basic conditions yields tertiary amines.
Optimization Insights :
Condensation of Piperidone Derivatives
4-Piperidone intermediates serve as precursors for constructing the piperidine skeleton. US5489689A details the condensation of 1-carbethoxy-4-piperidone with primary amines (e.g., aniline) to form 4-amino-4-carboxyamino-piperidines. Subsequent hydrolysis with potassium hydroxide (KOH) in isopropyl alcohol removes carbethoxy groups, yielding a free amine for further functionalization.
Case Study :
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1-Carbethoxy-4-piperidone is reacted with aniline to form 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxanilide.
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Hydrolysis with KOH (2.5 hours, 95% ethanol/water) cleaves the carbethoxy group.
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The resultant amine undergoes alkylation with ethyl 3-mesyloxypropionate to install the 3-ethoxy-3-oxopropyl chain.
Protective Group Strategies
The tert-butoxycarbonyl (Boc) group is frequently employed to protect the piperidine nitrogen during synthesis. WO1996036636A1 demonstrates this approach:
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tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 301232-45-1) is synthesized via Boc protection of ethyl 3-(piperidin-4-yl)propanoate.
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Acidic deprotection (e.g., trifluoroacetic acid) removes the Boc group, yielding the secondary amine.
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Post-deprotection alkylation with ethyl 3-bromopropionate introduces the final N-substituent.
Advantages :
-
Boc protection prevents unwanted side reactions at the nitrogen during intermediate steps.
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High yields (up to 95%) are achievable with optimized stoichiometry.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Solvent polarity critically influences reaction efficiency. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps, while protic solvents (e.g., ethanol) favor hydrolysis. For instance, PMC7204524 reports that THF stabilizes lithium triethylborohydride during reductions, minimizing ester degradation.
Temperature Guidelines :
Catalytic and Stoichiometric Considerations
Excess reagents drive reactions to completion. In US5489689A , 1.3 equivalents of propionyl chloride ensure full acylation of intermediate amines. Similarly, super hydrides (e.g., LiAlH) are used stoichiometrically for reductions, as seen in the synthesis of alcohol derivatives.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Chromatographic methods (HPLC, TLC) validate purity. Ambeed reports a 95% yield for the hydrolysis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate using KOH in ethanol/water.
Applications and Derivatives
This compound serves as a precursor for analgesics (e.g., sufentanil analogues) and antimicrobial agents. Derivatives featuring modified ester groups or aromatic substitutions exhibit enhanced bioactivity, as detailed in PMC7204524 .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxy and carboxylate ester groups in the compound undergo hydrolysis under acidic or basic conditions.
Base-Catalyzed Hydrolysis
Reaction with aqueous KOH in ethanol converts the ester group to a carboxylic acid. For example:
textEthyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate + KOH → 3-(piperidin-4-yl)propanoic acid + ethanol
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KOH (2 N), H₂O/EtOH | Room temperature, 2.5 hours | Carboxylic acid derivative | >90% |
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl), hydrolysis yields propanoic acid derivatives, though this method is less commonly reported.
Nucleophilic Substitution Reactions
The piperidine nitrogen and ester carbonyl groups participate in nucleophilic substitutions.
Amide Formation
Reaction with amines (e.g., benzylamine) under reflux conditions forms amide derivatives:
textThis compound + Benzylamine → Ethyl 1-(3-(benzylamino)-3-oxopropyl)piperidine-4-carboxylate
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine, EtOH | Reflux, 16 hours | Amide derivative | ~85% |
Aminolysis
Primary amines attack the ester carbonyl, replacing the ethoxy group. For example, glycine ethyl ester reacts via nucleophilic acyl substitution to form amino-functionalized derivatives .
Oxidation and Reduction
The compound’s carbonyl and ethoxy groups are susceptible to redox reactions.
Oxidation
Oxidation of the ethoxy group using KMnO₄ or CrO₃ yields carboxylic acids:
textThis compound → 1-(3-carboxypropyl)piperidine-4-carboxylic acid
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Heating | Dicarboxylic acid derivative |
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to primary alcohols:
textThis compound → 1-(3-hydroxypropyl)piperidine-4-methanol
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄, THF | 0°C to RT, 2 hours | Alcohol derivative |
Condensation and Cyclization
The compound participates in cycloaddition and intramolecular cyclization reactions.
Oxime Formation
Reaction with hydroxylamine derivatives forms oximes. For example, treatment with O-methylhydroxylamine hydrochloride in pyridine yields methoxyimino derivatives :
textThis compound + O-Methylhydroxylamine → Ethyl 1-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-4-carboxylate
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O-Methylhydroxylamine·HCl, pyridine | RT, overnight | Oxime derivative | 84% |
Intramolecular Cyclization
Under catalytic conditions, the compound cyclizes to form bicyclic lactams, as observed in related piperidine derivatives .
Functional Group Transformations
Ester Exchange
Transesterification with tert-butanol in the presence of acid catalysts replaces the ethoxy group with tert-butoxy groups.
Halogenation
Bromine or chlorine in the presence of Lewis acids (e.g., FeCl₃) substitutes hydrogen atoms on the piperidine ring, yielding halogenated derivatives.
Stability and Reactivity Trends
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pH Sensitivity : The compound is stable in neutral conditions but hydrolyzes rapidly in strongly acidic or basic environments .
-
Thermal Stability : Decomposition occurs above 200°C, with the ester groups being the most thermally labile.
Comparative Reactivity with Analogues
Scientific Research Applications
Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For example, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
| Compound C | Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
In vitro studies have revealed that this compound can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis through the modulation of various cellular pathways, including histone deacetylase inhibition.
Case Study: HDAC Inhibition
A study focusing on histone deacetylase (HDAC) inhibitors demonstrated that derivatives of this compound selectively inhibited HDAC isoforms with IC50 values ranging from 14 to 67 nM, indicating strong potential as anticancer agents.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in drug development:
Study on Anticancer Properties
In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperidine derivatives, including this compound, and evaluated their anticancer potential against several cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations .
Research on Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of piperidine derivatives, demonstrating their effectiveness against common pathogens. The study utilized disc diffusion methods to assess antibacterial activity, confirming that compounds derived from this compound exhibited significant inhibitory effects .
Mechanism of Action
The mechanism of action of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3-ethoxy-3-oxopropyl group in the target compound enhances electrophilicity at the β-position, facilitating nucleophilic additions or cyclizations (e.g., ’s diastereomer formation via Raney Ni-mediated hydrogenation). In contrast, sulfonamide () and anilide () groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition. Positional Isomerism: Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate () demonstrates how the ester group’s position (3- vs.
Synthetic Routes :
- Diastereoselectivity : Compound 7a/7b () highlights challenges in stereochemical control, whereas sulfonamide derivatives () rely on straightforward coupling reactions.
- Pharmaceutical Intermediates : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () undergoes LDA-mediated cyclization, showcasing its role in generating bicyclic scaffolds for inhaled therapeutics.
Biological Activity
Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an ethoxy group and a carboxylate moiety. Its chemical formula is C₁₃H₁₉NO₄, and it possesses a molecular weight of approximately 241.29 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can affect metabolic pathways and cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways that are crucial for cellular communication and function.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs showed minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to over 1000 µg/mL against different strains .
- Antiviral Properties : Investigations into the antiviral potential of related compounds have shown efficacy against viral pathogens by inhibiting viral replication mechanisms .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, with some studies reporting significant inhibition of cell proliferation at micromolar concentrations .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine derivatives against various bacterial strains. Results indicated that some derivatives had potent activity against Staphylococcus epidermidis and Micrococcus luteus, with MIC values significantly lower than traditional antibiotics .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers found that the compound effectively inhibited the activity of specific enzymes involved in bacterial virulence mechanisms, demonstrating potential as an anti-infective agent .
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Moderate Antimicrobial | 50 - 200 | Effective against Gram-positive bacteria |
| Ethyl 4-Oxopiperidine-1-carboxylate | High Cytotoxicity | <20 | Potent against cancer cell lines |
| Ethyl 2-Oxopyrrolidine-4-carboxylate | Low Antimicrobial | >1000 | Limited effectiveness |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate, and what catalytic systems are commonly used?
- Methodological Answer : The compound is synthesized via a two-step process: (i) Esterification of 4-piperidinecarboxylic acid with ethanol catalyzed by HCl, followed by partial removal of ethanol and HCl via evaporation. (ii) Reaction with ethyl chloroacetate in the presence of sodium carbonate to yield the target compound . Alternative routes include coupling ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources.
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, employ respirators with organic vapor cartridges.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste facilities. Avoid environmental release .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify ester and piperidine proton environments.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 272.16 [M+H]+ for CHNO).
- Chromatography : Purity assessment via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Selection : Use EDCI/HOBt for efficient amide bond formation, reducing side reactions like racemization.
- Solvent Optimization : Anhydrous acetonitrile minimizes hydrolysis of reactive intermediates.
- Temperature Control : Maintain 0–5°C during base-sensitive steps (e.g., LDA-mediated cyclizations) to prevent decomposition .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric fragments (e.g., m/z 392.18 [M+H-CHNO]+ vs. 366.18 [M+H-CHO]+).
- 2D NMR : Employ -HSQC and HMBC to resolve overlapping signals in complex mixtures.
- Cross-Validation : Compare fragmentation pathways with published spectra for analogous piperidine derivatives .
Q. How can computational modeling aid in predicting reactivity or stability of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Predict transition states for ester hydrolysis or nucleophilic substitutions.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF).
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Q. What are the implications of incomplete toxicological data for this compound in academic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
